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Compound of Interest

Compound Name: Hydroxy-PEG2-acid

Cat. No.: B608002

An In-depth Technical Guide to the Structure and Application of Hydroxy-PEG2-acid

Introduction

Hydroxy-PEG2-acid is a heterobifunctional molecule widely utilized by researchers, scientists,
and drug development professionals. It belongs to the class of polyethylene glycol (PEG)
linkers, which are known for their ability to improve the pharmacokinetic properties of
bioconjugates. This guide provides a detailed overview of the core structure, physicochemical
properties, and key applications of Hydroxy-PEG2-acid, with a focus on its role in
bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACS).

The structure of Hydroxy-PEG2-acid features a terminal hydroxyl (-OH) group, a hydrophilic
diethylene glycol (PEG2) spacer, and a terminal carboxylic acid (-COOH) group. This unique
arrangement allows for sequential chemical modifications, making it a versatile tool in drug
delivery and bioconjugation. The PEG spacer enhances aqueous solubility and provides spatial
separation between conjugated molecules, while the terminal functional groups offer reactive
handles for attachment to biomolecules.[1][2][3]

Core Structure and Chemical Identity

The precise chemical structure of Hydroxy-PEG2-acid is fundamental to its function. It is
systematically named 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid.[1] The "PEG2" designation
refers to the two repeating ethylene glycol units that form the hydrophilic spacer.

e Synonyms: HO-PEG2-acid[1]
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e CAS Number: 1334286-77-9
e Molecular Formula: C7H140s

Below is a diagram illustrating the distinct functional components of the molecule.

Key Functional Moieties of Hydroxy-PEG2-acid

HO- Hydroxyl Group

-(CH2)2-O-(CH2)2-O- PEG2 Spacer

-(CH2)2-COOH Propanoic Acid

Click to download full resolution via product page

Functional components of Hydroxy-PEG2-acid.

Physicochemical Properties

The physical and chemical characteristics of Hydroxy-PEG2-acid are critical for its handling,
storage, and application in experimental settings. The hydrophilic PEG spacer significantly
increases solubility in aqueous media. The free acid form can be unstable during storage due
to potential self-polymerization; therefore, it is often supplied or stored as a more stable sodium

salt.
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Property Value Citation(s)
Molecular Weight 178.18 g/mol

Exact Mass 178.0841 Da

Appearance Liquid; Colorless to light yellow

Purity >95%

Density 1.196 g/cm3

Solubility Soluble in water, DMSO, DMF,

and Ethanol (= 100 mg/mL)

Dry, dark, and at O - 4 °C (days

Storage (Short Term)
to weeks)

Storage (Long Term) -20 °C (months to years)

C:47.19%, H: 7.92%, O:

Elemental Analysis
44.89%

Application in Bioconjugation

A primary application of Hydroxy-PEG2-acid is in bioconjugation, where it serves as a linker to
covalently attach molecules to proteins, peptides, or other biomaterials. The terminal carboxylic
acid is the primary reactive site for this purpose. It can be activated to react with primary
amines, such as the ge-amine of lysine residues on the surface of a protein, to form a stable
amide bond. This reaction is typically mediated by carbodiimides like EDC or DCC.

Experimental Protocol: General Amine Conjugation via
EDC Chemistry

This protocol outlines a general method for conjugating Hydroxy-PEG2-acid to an amine-
containing biomolecule.

o Reagent Preparation:

o Equilibrate all reagents to room temperature before use.
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o Prepare an amine-free reaction buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-
7.5.

o Prepare the biomolecule (e.g., protein) in the reaction buffer at a suitable concentration
(e.g., 1-5 mg/mL).

 Activation of Carboxylic Acid:

o Dissolve Hydroxy-PEG2-acid in an anhydrous organic solvent (e.g., DMSO or DMF).

o In a separate tube, add a 10- to 20-fold molar excess of an activator, such as EDC (1-
Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an optional stabilizer like Sulfo-NHS
(N-hydroxysulfosuccinimide) to the dissolved Hydroxy-PEG2-acid.

o Incubate the mixture for 15-30 minutes at room temperature to form the reactive ester
intermediate.

o Conjugation Reaction:

o Add the activated Hydroxy-PEG2-acid solution to the biomolecule solution. The molar
ratio of the PEG linker to the biomolecule should be optimized based on the desired
degree of labeling.

o Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with
gentle mixing.

e Quenching and Purification:

o Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or
hydroxylamine) to consume any unreacted activated linker.

o Remove excess reagents and byproducts to purify the final conjugate using methods such
as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

The following diagram illustrates the logical workflow for this bioconjugation process.
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Step 1: Carboxylic Acid Activation

Dissolve Hydroxy-PEG2-acid
in anhydrous solvent (e.g., DMF)

Add activators
(e.g., EDC and Sulfo-NHS)

Incubate to form
NHS ester intermediate

Step 2: Conjugation to Biomolecule

Prepare biomolecule (e.g., protein)
in amine-free buffer (e.g., PBS pH 7.4)

Add activated PEG-acid solution
to the biomolecule solution

Incubate to form
stable amide bond

Step 3: Purification

Quench reaction
(e.g., with Tris or hydroxylamine)

Purify the conjugate
(e.g., dialysis or SEC)
to remove excess reagents

Click to download full resolution via product page

Workflow for conjugating a biomolecule with Hydroxy-PEG2-acid.
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Role in PROTAC Development

Hydroxy-PEG2-acid is frequently used as a PEG-based linker in the synthesis of PROTACs.
PROTACSs are bifunctional molecules that induce the degradation of a target protein by
hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of three parts: a
ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a
linker that connects the two.

The linker's length and chemical nature are critical for the proper formation of a productive
ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG2 spacer
in Hydroxy-PEG2-acid provides the necessary flexibility and hydrophilicity to facilitate this
interaction, ultimately leading to the ubiquitination and subsequent degradation of the target
protein by the proteasome.
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General Mechanism of Action for a PROTAC
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PROTACS utilize the ubiquitin-proteasome system to degrade target proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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